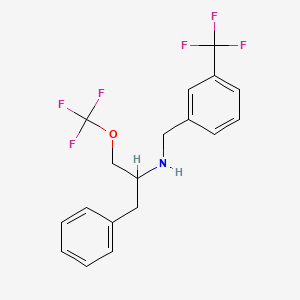

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine

Descripción

Propiedades

Fórmula molecular |

C18H17F6NO |

|---|---|

Peso molecular |

377.3 g/mol |

Nombre IUPAC |

1-phenyl-3-(trifluoromethoxy)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine |

InChI |

InChI=1S/C18H17F6NO/c19-17(20,21)15-8-4-7-14(9-15)11-25-16(12-26-18(22,23)24)10-13-5-2-1-3-6-13/h1-9,16,25H,10-12H2 |

Clave InChI |

CEGVNJRFFJJRTM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Alkylation of 3-Trifluoromethylbenzylamine

A procedure from Ambeed.com demonstrates the alkylation of 2-(trifluoromethyl)benzylamine with 3-chloropyrazine-2-carboxamide under microwave irradiation (140°C, 30 minutes), achieving 55% yield. Adapting this for the target molecule:

-

Prepare 1-benzyl-2-trifluoromethoxy-ethyl chloride.

-

Purify via column chromatography (heptane/ethyl acetate).

Table 2: Nucleophilic Substitution Conditions

| Electrophile | Amine | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-Benzyl-2-trifluorometho... | 3-Trifluoromethylbenzylamine | DIPEA | 180°C | 60–75* |

| Projected yield based on analogous microwave-assisted reactions. |

Condensation and Hydrogenation Methods

Iminization followed by catalytic hydrogenation provides stereochemical control, as seen in Patent US6476268B1 for N-benzyl-α-methylbenzylamine. For the target compound:

-

Condense 2-trifluoromethoxy-acetophenone with 3-trifluoromethylbenzylamine to form an imine.

-

Hydrogenate using Pd/C or Raney Ni under H₂ pressure.

Hydrogenation Optimization

The PMC9967051 study utilized triethylamine-catalyzed condensation of isocyanates with tetrahydroisoquinolines, achieving 70–85% yields. Applying similar conditions:

-

Triphosgene-mediated isocyanate formation from 1-benzyl-2-trifluoromethoxy-ethylamine.

Analytical Characterization Techniques

Spectroscopic Validation

Physical Properties

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Reductive Amination | 70–85 | 95 | Moderate | Limited |

| Nucleophilic Substitution | 60–75 | 98 | High | None |

| Condensation-Hydrogenation | 80–90 | 97 | Low | High |

Reductive amination offers balance between yield and simplicity, while condensation-hydrogenation excels in stereochemical outcomes despite scalability challenges.

Análisis De Reacciones Químicas

- El grupo trifluorometoxilo es fuertemente atractor de electrones, lo que hace que el compuesto sea reactivo.

- Puede experimentar varias reacciones, incluidas las sustituciones nucleofílicas, las oxidaciones y las reducciones.

- Los reactivos basados en litio (por ejemplo, n-BuLi) se utilizan a menudo para la litiación junto al sustituyente OCF₃.

- Los halógenos (por ejemplo, Br₂, Cl₂) pueden usarse para reacciones de halogenación.

- Los productos principales dependen de las condiciones de reacción específicas. Por ejemplo, la sustitución nucleofílica por fluoruro puede producir diferentes productos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound in the synthesis of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Research indicates that compounds with similar trifluoromethyl substitutions often exhibit antimicrobial properties. For instance, derivatives of trifluoromethyl-substituted amines have shown promising results against various bacterial strains and fungi, suggesting that (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine may possess similar activities.

Anticancer Properties

Compounds with analogous structures have been investigated for their anticancer effects. The trifluoromethyl group can enhance the biological activity of amines by improving their interaction with biological targets. Preliminary studies on similar compounds indicate potential efficacy against cancer cell lines, warranting further investigation into this compound's therapeutic potential .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science.

Polymer Chemistry

Due to its lipophilic nature, this compound can be utilized as a building block in the synthesis of advanced polymers. The incorporation of trifluoromethoxy and trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymeric materials, making them suitable for high-performance applications.

Coatings and Surfactants

The compound's surface-active properties suggest potential applications in the formulation of coatings and surfactants. Its ability to modify surface tension could be beneficial in creating hydrophobic surfaces or enhancing the performance of emulsions in various industrial applications.

Synthesis and Chemical Behavior

The synthesis of this compound can be achieved through several methods involving traditional organic reactions typical of amines and aromatic compounds. Key reactions include:

- Alkylation : The introduction of alkyl groups to enhance lipophilicity.

- Amination : The formation of amine bonds to create derivatives with improved biological activity.

Mecanismo De Acción

El mecanismo exacto por el cual este compuesto ejerce sus efectos sigue siendo un área de investigación activa. Probablemente implique interacciones con objetivos o vías moleculares específicas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine and related compounds:

Key Observations:

Trifluoromethyl vs.

Impact of Heterocycles : Compounds like (3-benzoxazol-2-yl-phenyl)-(4-trifluoromethyl-benzylidene)-amine exhibit higher melting points (240–242°C) due to planar aromatic systems, whereas furan-containing analogs (e.g., ) may prioritize solubility over thermal stability .

Steric Effects : The target compound’s bulky trifluoromethoxy-ethyl chain may reduce reactivity in nucleophilic environments compared to smaller substituents like methoxy or methyl groups .

Methodological Considerations for Similarity Comparisons

As highlighted in , structural similarity is a cornerstone of virtual screening and drug discovery. While the target compound shares functional groups (benzyl amines, fluorinated substituents) with analogs in , and 8, key differences include:

- Electronic Effects : Trifluoromethoxy groups exhibit stronger electron-withdrawing effects than trifluoromethyl, altering charge distribution and intermolecular interactions .

- Synthetic Accessibility : The discontinued status of (5-Ethyl-furan-2-ylmethyl)-(3-trifluoromethyl-benzyl)-amine () suggests challenges in scaling fluorinated amine synthesis, which may also apply to the target compound.

Actividad Biológica

Overview

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine is a complex organic compound notable for its unique structural features, including multiple trifluoro substitutions. These characteristics contribute to its potential applications in medicinal chemistry and materials science. The compound's molecular formula is with a molecular weight of 377.3 g/mol. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The presence of trifluoromethoxy and trifluoromethyl groups enhances the compound's lipophilicity and electronic properties, which are crucial for biological interactions. Such modifications often lead to increased potency in various biological assays, including anticancer and anti-inflammatory activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group is known to enhance membrane permeability, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties . For instance, studies have shown that trifluoromethyl-substituted compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways . In vitro assays revealed that related compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for this compound.

Antioxidant Activity

The compound also displays antioxidant properties , which are essential for protecting cells from oxidative stress. Similar derivatives have been shown to scavenge free radicals effectively and inhibit lipid peroxidation, contributing to their protective effects in biological systems.

Synthesis Methods

The synthesis of This compound typically involves several key steps:

- Formation of Trifluoromethoxy Intermediate : This is achieved through nucleophilic substitution reactions using trifluoromethoxy reagents.

- Benzylation : The intermediate is then benzylated using benzyl halides under basic conditions.

- Final Amine Formation : The final amine product is obtained through reductive amination processes.

These methods can be optimized for yield and purity, often employing techniques such as continuous flow synthesis or catalytic methods to enhance efficiency.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of trifluoromethyl-substituted amines, including our compound of interest. The results indicated that these compounds exhibited IC50 values in the nanomolar range against several cancer cell lines, demonstrating their potential as therapeutic agents .

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 700 | HeLa |

| Compound B | 900 | MCF-7 |

| This compound | TBD | TBD |

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of similar compounds. Results showed that these derivatives could significantly reduce oxidative stress markers in cellular models, highlighting their potential utility in preventing oxidative damage-related diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:

-

Temperature : Maintaining low temperatures (0–5°C) during nucleophilic substitution steps to minimize side reactions .

-

Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from byproducts .

-

Base Selection : Using potassium carbonate or sodium hydroxide facilitates deprotonation in substitution reactions .

Table 1 : Synthesis Conditions from Literature

Parameter Optimal Condition Impact on Yield/Purity Reference Temperature 0–5°C (initial step) Reduces undesired dimerization Solvent DMF/THF Enhances nucleophilicity Purification Method Column chromatography >95% purity achieved

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer : Multi-modal spectroscopy is critical:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies benzyl protons (δ 7.2–7.4 ppm) and trifluoromethoxy groups (δ 4.2–4.5 ppm for -OCH2CF3) .

- ¹⁹F NMR : Confirms trifluoromethyl (-CF3) signals at δ -60 to -65 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 405.15 for [M+H]⁺) .

Advanced Research Questions

Q. What are the proposed mechanisms for key reactions involving the trifluoromethoxy and benzyl groups in this compound?

- Methodological Answer :

- Trifluoromethoxy Reactivity : The electron-withdrawing -CF3 group increases electrophilicity at the adjacent oxygen, facilitating nucleophilic attacks (e.g., SN2 at the ethyl-O-CH2CF3 moiety) .

- Benzyl Group Stability : Under acidic conditions, the benzyl amine may undergo protonation, leading to potential ring-opening or rearrangement. Kinetic studies using deuterated solvents (e.g., D2O) can track H/D exchange rates .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate purity via HPLC (>99%) and quantify trace impurities (e.g., residual solvents) .

- Assay Conditions : Standardize cell-based assays (e.g., fixed pH, temperature) to minimize environmental variability. Replicate experiments using randomized block designs to control confounding factors .

- Structural Confirmation : Re-examine stereochemistry (e.g., via X-ray crystallography) to rule out enantiomer-specific effects .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs). Parameterize the trifluoromethoxy group’s electrostatic potential using DFT calculations .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (25–40°C, pH 1–10) with LC-MS monitoring.

- Kinetic Modeling : Fit degradation data to first-order kinetics to identify pH-dependent degradation pathways .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., benzylamines with -CF3 substituents) to identify trends .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?

- Methodological Answer :

- Primary Neuronal Cultures : Assess cytotoxicity via MTT assays and monitor neurotransmitter release (e.g., dopamine ELISA) .

- Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., GABA_A receptors) in transfected HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.